1-(cyclohexylmethyl)-1H-1,2,3-triazole-4-carboxylic acid 1-(cyclohexylmethyl)-1H-1,2,3-triazole-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1247742-65-9
VCID: VC3066761
InChI: InChI=1S/C10H15N3O2/c14-10(15)9-7-13(12-11-9)6-8-4-2-1-3-5-8/h7-8H,1-6H2,(H,14,15)
SMILES: C1CCC(CC1)CN2C=C(N=N2)C(=O)O
Molecular Formula: C10H15N3O2
Molecular Weight: 209.24 g/mol

1-(cyclohexylmethyl)-1H-1,2,3-triazole-4-carboxylic acid

CAS No.: 1247742-65-9

Cat. No.: VC3066761

Molecular Formula: C10H15N3O2

Molecular Weight: 209.24 g/mol

* For research use only. Not for human or veterinary use.

1-(cyclohexylmethyl)-1H-1,2,3-triazole-4-carboxylic acid - 1247742-65-9

Specification

CAS No. 1247742-65-9
Molecular Formula C10H15N3O2
Molecular Weight 209.24 g/mol
IUPAC Name 1-(cyclohexylmethyl)triazole-4-carboxylic acid
Standard InChI InChI=1S/C10H15N3O2/c14-10(15)9-7-13(12-11-9)6-8-4-2-1-3-5-8/h7-8H,1-6H2,(H,14,15)
Standard InChI Key OBLCMHUEEANYHO-UHFFFAOYSA-N
SMILES C1CCC(CC1)CN2C=C(N=N2)C(=O)O
Canonical SMILES C1CCC(CC1)CN2C=C(N=N2)C(=O)O

Introduction

Chemical Structure and Classification

Molecular Structure

1-(cyclohexylmethyl)-1H-1,2,3-triazole-4-carboxylic acid belongs to the triazole family of heterocyclic compounds. Its structure consists of a five-membered 1,2,3-triazole ring containing three consecutive nitrogen atoms, with a carboxylic acid group at the 4-position and a cyclohexylmethyl substituent at the N1 position. This specific arrangement of functional groups contributes to its unique chemical properties and potential biological activities.

The compound can be structurally related to 1H-1,2,3-triazole-4-carboxylic acid (CAS: 16681-70-2), which forms the core structure but lacks the cyclohexylmethyl substituent . Similarly, it shares structural features with 1-cyclohexyl-1H-1,2,3-triazole-4-carboxylic acid (CID 53621488), differing only in the presence of a methylene bridge between the cyclohexyl ring and the triazole .

Chemical Classification

The compound is classified under:

  • Heterocyclic compounds

  • Triazole derivatives

  • 1,2,3-triazole-4-carboxylic acids

  • N-substituted triazoles

This classification is significant as it places the compound within established chemical families with known reactivity patterns and biological activity profiles.

Physicochemical Properties

Primary Characteristics

Based on structural analysis and comparison with similar compounds, the following properties can be estimated for 1-(cyclohexylmethyl)-1H-1,2,3-triazole-4-carboxylic acid:

PropertyValueMethod of Determination
Molecular FormulaC₁₀H₁₅N₃O₂Structural analysis
Molecular WeightApproximately 209.25 g/molCalculated from atomic weights
Physical StateLikely solid at room temperatureBased on similar triazole carboxylic acids
ColorWhite to off-white crystalline solidBased on similar compounds
SolubilityLikely soluble in polar organic solvents and sparingly soluble in waterExtrapolated from similar triazole derivatives
Melting PointEstimated 160-180°CExtrapolated from similar compounds
Boiling PointEstimated >350°CBased on related compounds

NMR Spectroscopy

The ¹H-NMR spectrum would likely show:

  • A distinctive singlet for the C5-H of the triazole ring at approximately δ 8.0-8.5 ppm

  • Signals for the cyclohexyl protons in the region of δ 1.0-2.0 ppm

  • A characteristic signal for the methylene bridge (N-CH₂) at approximately δ 4.3-4.5 ppm

  • A broad signal for the carboxylic acid proton at δ 11-13 ppm

Infrared Spectroscopy

Expected prominent IR bands would include:

  • Carboxylic acid O-H stretch: 3200-2800 cm⁻¹ (broad)

  • Carbonyl C=O stretch: 1700-1725 cm⁻¹

  • Triazole C=N and C=C stretching: 1600-1400 cm⁻¹

Synthesis Methods

Click Chemistry Approach

The most efficient approach for synthesizing 1-(cyclohexylmethyl)-1H-1,2,3-triazole-4-carboxylic acid likely involves copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent click chemistry reaction. This synthetic route typically involves:

  • Preparation of cyclohexylmethyl azide from cyclohexylmethyl halide and sodium azide

  • Cycloaddition reaction between the prepared azide and propiolic acid or its derivatives

  • Isolation and purification of the target compound

The reaction can be represented as:

Cyclohexylmethyl azide+Propiolic acidCu(I) catalyst1-(cyclohexylmethyl)-1H-1,2,3-triazole-4-carboxylic acid\text{Cyclohexylmethyl azide} + \text{Propiolic acid} \xrightarrow{\text{Cu(I) catalyst}} \text{1-(cyclohexylmethyl)-1H-1,2,3-triazole-4-carboxylic acid}

This method is advantageous due to its regioselectivity, producing predominantly the 1,4-disubstituted triazole, high yields, and mild reaction conditions.

Alternative Synthetic Routes

Alternative synthetic approaches may include:

  • N-alkylation of pre-formed 1H-1,2,3-triazole-4-carboxylic acid with cyclohexylmethyl halide under basic conditions

  • Oxidation of 1-(cyclohexylmethyl)-1H-1,2,3-triazole-4-carbaldehyde

  • Hydrolysis of 1-(cyclohexylmethyl)-1H-1,2,3-triazole-4-carboxylic esters

Chemical Reactivity

Reactivity of the Carboxylic Acid Group

The carboxylic acid functionality in 1-(cyclohexylmethyl)-1H-1,2,3-triazole-4-carboxylic acid enables various transformations:

  • Amide Formation: The compound can undergo condensation reactions with amines to form amides, similar to the synthesis of N-(4-thiocyanatophenyl)-1H-1,2,3-triazole-4-carboxamides described in the literature . This reactivity is particularly valuable for generating biologically active derivatives.

  • Esterification: Reaction with alcohols can produce the corresponding esters, which may serve as prodrugs or intermediates in further synthesis.

  • Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol or aldehyde derivatives.

  • Decarboxylation: Under appropriate conditions, decarboxylation may occur to yield 1-(cyclohexylmethyl)-1H-1,2,3-triazole.

Reactions Involving the Triazole Ring

The triazole portion of the molecule demonstrates several notable chemical behaviors:

  • Coordination Chemistry: The nitrogen atoms in the triazole ring can act as electron donors for coordination with metal ions, potentially forming complexes with various transition metals.

  • Limited Electrophilic Substitution: The triazole ring is less susceptible to electrophilic aromatic substitution compared to other heterocycles due to its electron-deficient nature.

  • Metal-Catalyzed Cross-Coupling: The C5 position may participate in metal-catalyzed cross-coupling reactions under appropriate conditions.

Structure-Activity Relationships

Comparison with Related Compounds

Examining structural relatives provides insight into potential biological activities:

  • The parent 1H-1,2,3-triazole-4-carboxylic acid (CAS: 16681-70-2) has a molecular weight of 113.075 g/mol and physical properties including a density of approximately 1.7 g/cm³ and a boiling point of around 446.2°C at 760 mmHg . The addition of the cyclohexylmethyl group in our target compound would increase lipophilicity and potentially enhance membrane permeability.

  • 1-(Cyclohexylmethyl)-1H-1,2,3-triazol-4-amine, with an amine group instead of carboxylic acid, demonstrates the versatility of the cyclohexylmethyl-triazole scaffold in forming various functional derivatives.

  • 1-Cyclohexyl-1H-1,2,3-triazole-4-carboxylic acid (CID 53621488) differs by the absence of the methylene bridge, having a molecular formula of C₉H₁₃N₃O₂ and calculated m/z values for various adducts including [M+H]+ at 196.10805 and [M-H]- at 194.09349 . The additional methylene group in our target compound would alter the conformational flexibility and potentially impact binding interactions with biological targets.

Electronic and Steric Considerations

The specific arrangement of substituents in 1-(cyclohexylmethyl)-1H-1,2,3-triazole-4-carboxylic acid creates a unique electronic and steric environment:

  • The electron-withdrawing nature of the carboxylic acid increases the acidity of the triazole C5-H position.

  • The cyclohexylmethyl group provides steric bulk and hydrophobicity, potentially influencing interactions with biological targets.

  • The methylene bridge between the cyclohexyl and triazole rings introduces additional conformational flexibility compared to direct attachment.

Analytical Characterization Methods

Chromatographic Analysis

For the isolation and purity assessment of 1-(cyclohexylmethyl)-1H-1,2,3-triazole-4-carboxylic acid, the following chromatographic techniques would be appropriate:

  • High-Performance Liquid Chromatography (HPLC): Using C18 reverse-phase columns with water/acetonitrile gradient systems containing 0.1% trifluoroacetic acid or formic acid.

  • Thin-Layer Chromatography (TLC): Utilizing silica gel plates with ethyl acetate/hexane mixtures or dichloromethane/methanol systems for monitoring reaction progress and purity assessment.

Mass Spectrometric Characterization

Based on structural analysis and comparison with similar compounds, the expected mass spectrometric features would include:

  • Molecular Ion Peak: [M+H]+ at approximately m/z 210.13

  • Prominent Fragment Ions: Loss of water (m/z 192), loss of carboxyl group (m/z 165), and fragments associated with the cyclohexylmethyl moiety

  • Predicted Collision Cross Section values would likely be similar to but slightly larger than those reported for 1-cyclohexyl-1H-1,2,3-triazole-4-carboxylic acid

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